2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)-
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Overview
Description
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of methoxymethoxy and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with methoxymethyl chloride in the presence of a base to form 2-methoxymethoxy-naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to yield 1-methoxymethoxy-2-naphthaldehyde.
Industrial Production Methods: Industrial production of 1-methoxymethoxy-2-naphthaldehyde typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products:
Oxidation: 1-Methoxymethoxy-2-naphthoic acid.
Reduction: 1-Methoxymethoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxymethoxy-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the methoxymethoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Naphthalenecarboxaldehyde, 1-(methoxymethoxy)- can be compared with other similar compounds, such as:
2-Methoxy-1-naphthaldehyde: Similar structure but with the methoxy group in a different position, leading to different chemical properties and reactivity.
1-Methoxy-2-naphthaldehyde: Lacks the methoxymethoxy group, resulting in different solubility and reactivity.
2-Methoxymethoxy-1-naphthaldehyde: Similar structure but with the aldehyde group in a different position, affecting its chemical behavior.
The uniqueness of 1-methoxymethoxy-2-naphthaldehyde lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
73220-21-0 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(methoxymethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-9-16-13-11(8-14)7-6-10-4-2-3-5-12(10)13/h2-8H,9H2,1H3 |
InChI Key |
WXWHIUDPMSNHKY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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